N,N-Dibenzyl-2-chloroacetamide

Catalog No.
S794927
CAS No.
2567-51-3
M.F
C16H16ClNO
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibenzyl-2-chloroacetamide

CAS Number

2567-51-3

Product Name

N,N-Dibenzyl-2-chloroacetamide

IUPAC Name

N,N-dibenzyl-2-chloroacetamide

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

OVWIRORWDCWBCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl

Synthesis:

N,N-Dibenzyl-2-chloroacetamide can be synthesized through various methods, including the reaction of dibenzylamine with chloroacetyl chloride in the presence of a base like triethylamine. [] This reaction falls under the category of acylation, where the acyl group (CH3CO-) is introduced to the amine group (NH2) of dibenzylamine.

Potential Applications:

While there is limited published research directly investigating N,N-dibenzyl-2-chloroacetamide itself, its chemical structure suggests potential applications in various scientific research fields:

  • Organic synthesis: The presence of a reactive chloroacetyl group makes N,N-dibenzyl-2-chloroacetamide a potential building block for the synthesis of more complex molecules. The chloroacetyl group can be readily substituted with various nucleophiles, allowing for the introduction of diverse functionalities.
  • Medicinal chemistry: The chloroacetamide moiety is a common pharmacophore found in various bioactive molecules, including some anti-cancer agents. N,N-Dibenzyl-2-chloroacetamide could serve as a starting material for the development of novel therapeutic candidates, although further research is necessary to explore its specific biological activity.
  • Material science: The dibenzyl group can impart certain properties like hydrophobicity and self-assembly behavior to molecules. N,N-dibenzyl-2-chloroacetamide could potentially be used in the design of new functional materials, but more research is needed to explore its suitability for such applications.

N,N-Dibenzyl-2-chloroacetamide is an organic compound with the molecular formula C16_{16}H16_{16}ClNO. It features a chloroacetamide structure, characterized by the presence of a chloro group attached to an acetamide, with two benzyl groups substituting the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive chloroacetamide functional group, which can participate in various

N,N-Dibenzyl-2-chloroacetamide exhibits reactivity typical of chloroacetamides, primarily due to the electrophilic nature of the carbon atom adjacent to the chlorine atom. This allows for nucleophilic substitution reactions where the chlorine can be replaced by various nucleophiles, such as amines and alcohols. For example, reactions with nucleophiles can yield corresponding amides or esters, depending on the nature of the nucleophile involved .

Additionally, N,N-Dibenzyl-2-chloroacetamide can undergo photo

While specific biological activity data on N,N-Dibenzyl-2-chloroacetamide is limited, compounds with similar structures often exhibit significant biological properties. For instance, chloroacetamides are known for their potential antimicrobial and anticancer activities. The presence of benzyl groups may enhance lipophilicity, potentially influencing bioavailability and interaction with biological targets. Further research is required to elucidate the specific biological effects of N,N-Dibenzyl-2-chloroacetamide.

The synthesis of N,N-Dibenzyl-2-chloroacetamide can be achieved through various methods:

  • Direct Reaction: One common method involves the reaction of 2-chloroacetyl chloride with dibenzylamine in an appropriate solvent under controlled conditions.
  • Chlorination: Starting from N,N-dibenzylacetamide, chlorination using thionyl chloride or phosphorus pentachloride can yield N,N-Dibenzyl-2-chloroacetamide.
  • Alternative Routes: Other synthetic routes may involve the use of different chlorinating agents or coupling reactions with other aromatic amines .

N,N-Dibenzyl-2-chloroacetamide finds applications in several fields:

  • Medicinal Chemistry: Its potential as a precursor in drug synthesis or as a lead compound in drug discovery.
  • Organic Synthesis: Used as an intermediate in the preparation of more complex organic molecules due to its reactive chloro group.
  • Research: Investigated for its chemical reactivity and potential biological activities in academic studies.

Several compounds share structural similarities with N,N-Dibenzyl-2-chloroacetamide, each exhibiting unique properties and reactivities:

Compound NameStructureUnique Features
N-Benzyl-2-chloroacetamideC10_{10}H10_{10}ClNOLacks a second benzyl group; simpler structure
N,N-Dimethyl-2-chloroacetamideC6_{6}H12_{12}ClNContains dimethyl groups instead of benzyl
N,N-Bis(phenethyl)-2-chloroacetamideC18_{18}H18_{18}ClNFeatures phenethyl groups; potentially higher lipophilicity
2-Chloro-N-(phenyl)-acetamideC9_{9}H10_{10}ClNOnly one aryl group; simpler reactivity profile

N,N-Dibenzyl-2-chloroacetamide stands out due to its dual benzyl substitution, which may enhance its steric properties and influence its reactivity compared to simpler derivatives.

Systematic Name and International Union of Pure and Applied Chemistry Nomenclature

N,N-Dibenzyl-2-chloroacetamide represents a chloroacetamide derivative characterized by the substitution of two benzyl groups on the nitrogen atom [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dibenzyl-2-chloroacetamide, which follows the standard nomenclature conventions for amide compounds with multiple substituents [1]. The compound belongs to the broader class of chloroacetamides, which are organic compounds containing both a chlorine atom and an amide functional group .

The nomenclature follows the substitutive naming system where the parent structure is acetamide, modified by the presence of a chlorine atom at the 2-position and two benzyl groups attached to the nitrogen atom [3]. This systematic approach ensures unambiguous identification of the chemical structure and facilitates accurate communication within the scientific community [3].

Chemical Abstracts Service Number and Registry Information

The Chemical Abstracts Service number for N,N-Dibenzyl-2-chloroacetamide is 2567-51-3, which serves as the unique numerical identifier for this compound in chemical databases and literature [4] [1]. This registry number provides a standardized method for referencing the compound across different chemical information systems and ensures consistent identification regardless of naming variations [4].

The compound is also catalogued in major chemical databases including PubChem with the Compound Identification Number 220099, ChemSpider with the identification number 190840, and various other chemical information repositories [4] [1]. These database entries provide comprehensive chemical information and facilitate cross-referencing between different chemical information systems [1].

Molecular Formula and Structural Identifiers

N,N-Dibenzyl-2-chloroacetamide has the molecular formula C₁₆H₁₆ClNO, indicating the presence of sixteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [4] [1]. The molecular weight of this compound is 273.75 grams per mole, which corresponds to the sum of atomic weights of all constituent atoms [1].

PropertyValueReference
Molecular FormulaC₁₆H₁₆ClNO [4] [1]
Molecular Weight273.75 g/mol [1]
Chemical Abstracts Service Number2567-51-3 [4] [1]
PubChem Compound Identification Number220099 [1]
ChemSpider Identification Number190840 [4]

International Chemical Identifier and Simplified Molecular Input Line Entry System Notation

The International Chemical Identifier for N,N-Dibenzyl-2-chloroacetamide is InChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2, which provides a standardized text representation of the chemical structure [1] [5]. The corresponding International Chemical Identifier Key is OVWIRORWDCWBCF-UHFFFAOYSA-N, serving as a shortened hash code derived from the full International Chemical Identifier [1] [5].

The Simplified Molecular Input Line Entry System notation for this compound is C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl, which represents the molecular structure in a linear text format [1] [5]. This notation system allows for easy computer processing and database storage while maintaining structural information about the compound [6] [7].

These molecular identifiers follow international standards established by the International Union of Pure and Applied Chemistry and are widely used in chemical databases and computational chemistry applications [6] [7]. The standardized nature of these identifiers ensures consistent representation across different chemical information systems and facilitates automated chemical structure processing [8].

Alternative Names and Synonyms

N,N-Dibenzyl-2-chloroacetamide is known by several alternative names and synonyms in chemical literature and databases [1] [5]. The most commonly used alternative names include 2-Chloro-N,N-dibenzylacetamide, which emphasizes the position of the chlorine substituent, and Acetamide, 2-chloro-N,N-bis(phenylmethyl)-, which follows the Chemical Abstracts Service indexing convention [1] [5].

Additional synonyms include N,N-Dibenzylchloroacetamide, which represents a simplified version of the systematic name, and chloro-acetic acid dibenzylamide, which describes the compound from the perspective of an acid-amide relationship [1]. The compound is also referenced by its National Service Center number NSC2374 in certain chemical databases [1].

Common NameChemical Abstracts Service ConventionDatabase Reference
N,N-Dibenzyl-2-chloroacetamidePrimary name [1] [5]
2-Chloro-N,N-dibenzylacetamidePositional emphasis [1] [5]
Acetamide, 2-chloro-N,N-bis(phenylmethyl)-Chemical Abstracts Service index name [1] [5]
N,N-DibenzylchloroacetamideSimplified name [1]
Chloro-acetic acid dibenzylamideAcid-amide perspective [1]

Chemical Classification and Functional Group Analysis

N,N-Dibenzyl-2-chloroacetamide belongs to the chemical class of chloroacetamides, which are characterized by the presence of both a chlorine atom and an amide functional group within the same molecule . The compound contains several distinct structural features including two benzyl groups attached to the nitrogen atom, a carbonyl group characteristic of amides, and a chlorine atom attached to the carbon adjacent to the carbonyl group .

The functional group analysis reveals the presence of an amide linkage (C=O-N), which is the primary functional group responsible for the compound's chemical behavior . The two benzyl substituents on the nitrogen atom contribute to the compound's lipophilic character and influence its solubility properties . The chlorine atom introduces electrophilic character to the molecule, making it reactive toward nucleophilic substitution reactions .

XLogP3

3.3

Other CAS

2567-51-3

Wikipedia

N,N-DIBENZYL-2-CHLOROACETAMIDE

Dates

Last modified: 08-15-2023

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